molecular formula C3H8ClNO2S B555379 H-DL-Cys.HCl CAS No. 7048-04-6

H-DL-Cys.HCl

Cat. No.: B555379
CAS No.: 7048-04-6
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
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Description

L-Cysteine hydrochloride monohydrate (IUPAC name: (R)-2-Amino-3-mercaptopropionic acid hydrochloride monohydrate) is a sulfur-containing amino acid derivative with the molecular formula C₃H₇NO₂S·HCl·H₂O and a molecular weight of 175.63 g/mol . It is synthesized via fermentation using non-GMO Escherichia coli strains (e.g., KCCM 80180, 80181) or through chemical methods such as electrolytic reduction of L-cystine in hydrochloric acid . The compound is highly purified (≥98.5% purity on a dry matter basis) and contains ≤12% water, with additional components including sulfate (0.1–0.2%), ammonium (0.01%), and trace free cystine .

Its crystalline structure (confirmed by X-ray diffraction) and optical rotation (+5.53° to +5.59°) align with pharmacopeial standards, ensuring enantiomeric purity . L-Cysteine hydrochloride monohydrate serves as a precursor for biologically active molecules like glutathione, taurine, and hydrogen sulfide (H₂S) and is widely used in food, feed, pharmaceuticals, and laboratory assays .

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrochloride
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InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
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Molecular Formula

C3H8ClNO2S
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DSSTOX Substance ID

DTXSID00920537
Record name DL-Cysteine, hydrochloride
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Molecular Weight

157.62 g/mol
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Physical Description

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Cysteine hydrochloride
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CAS No.

10318-18-0, 7048-04-6, 52-89-1
Record name DL-Cysteine, hydrochloride
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Record name Cysteine, hydrochloride, DL-
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Record name DL-cysteine hydrochloride hydrate
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Preparation Methods

Acidification and Decoloration

L-Cystine is suspended in water within a ceramic reactor and treated with hydrochloric acid (9–11 equivalents) at 58–62°C for 30 minutes. Activated carbon (2% by weight of L-cystine) is added to decolorize the mixture, achieving a pH of 0.8–1.2. This step ensures the breakdown of disulfide bonds in L-cystine, forming L-cysteine intermediates.

Electrolytic Reduction

The decolorized solution undergoes electrolysis for 9–11 hours in an electrolytic cell, reducing residual oxidized species. Post-electrolysis filtration yields an L-cysteine hydrochloride acid solution, which is concentrated under reduced pressure to induce crystallization.

Crystallization and Drying

Concentrated solutions are centrifuged to isolate L-cysteine hydrochloride monohydrate solids, which are vacuum-dried at 75–85°C for 4–6 hours. Drying parameters critically influence final moisture content and particle size, with lower temperatures (75°C) requiring longer durations (6 hours) to achieve ≤12% residual moisture.

Table 1: Optimization of Chemical Synthesis Parameters

ParameterRange/ValueImpact on Yield/Purity
HCl Equivalents9–11Higher equivalents improve dissolution but increase corrosion risks
Reaction Temperature58–62°CTemperatures >60°C accelerate decomposition
Drying Temperature/Time75°C/6h – 85°C/4hLower temps preserve thermal stability

Biological Synthesis via Microbial Fermentation

Biological methods, as disclosed in US20200407313, leverage microbial fermentation to produce L-cysteine, followed by hydrochloride salt formation. This route avoids harsh chemical conditions, aligning with green chemistry principles.

Fermentation and Chromatography

Fermentation broths (pH 3.0–9.0) containing L-cysteine are passed through a strongly acidic cation-exchange resin. This step isolates L-cysteine from microbial biomass and byproducts, achieving >95% purity.

Hydrochloric Acid Addition and Crystallization

Hydrochloric acid is added to the eluate at a 0.9–3.0 equivalence ratio ([HCl]/[L-cysteine]). Concentrating the solution under vacuum induces crystallization, with cooling to 15°C for 4 hours enhancing crystal size uniformity.

Table 2: Key Parameters in Biological Synthesis

ParameterOptimal ValueFunctional Role
Fermentation pH3.0–9.0Maintains microbial viability
HCl Equivalence Ratio1.5–2.0Balances solubility and salt formation
Crystallization Cooling Rate15°C over 4hPrevents amorphous aggregation

Post-Synthesis Particle Size Optimization

Post-processing treatments, such as controlled drying, refine particle size distribution. CN110857474A discloses drying raw L-cysteine hydrochloride monohydrate at 90–180°C under vacuum, followed by cooling to <60°C. This method increases the proportion of fine particles (≤40 mesh) from <20% to >95%, reducing downstream milling costs.

Table 3: Drying Conditions vs. Particle Size

Drying Temperature (°C)Particle Size Distribution (≤40 mesh)
90–12095–98%
140–16085–90%
18075–80%

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Chemical Synthesis : Yields 85–90% with 98–99% purity but generates acidic waste.

  • Biological Synthesis : Yields 70–80% with higher enantiomeric purity (>99.5%) and minimal waste.

Environmental and Economic Considerations

  • Chemical methods require corrosion-resistant equipment (e.g., ceramic reactors) but are cost-effective at scale.

  • Biological routes, while sustainable, incur higher fermentation and chromatography costs.

Industrial Scalability Challenges

Equipment Constraints

Electrolytic cells in chemical synthesis demand periodic maintenance due to chloride ion corrosion. Biological systems face bottlenecks in resin regeneration and sterile processing.

Regulatory Compliance

Pharmaceutical-grade L-cysteine hydrochloride monohydrate must meet USP/EP standards for heavy metals (<10 ppm) and residual solvents (<0.5%), necessitating stringent purification .

Chemical Reactions Analysis

Electrochemical Reduction of L-Cystine

  • Reaction :
    L-Cystine (disulfide) + 2H⁺ + 2e⁻ → 2 L-Cysteine hydrochloride monohydrate
    Conditions: Electrolytic cell (2.5–6.0 V, 2–18 A/dm²), 60–65°C, ionic membrane separation .
  • Data :
    Current Density (A/dm²)Voltage (V)Yield (%)
    2–182.5–6.0≥95

Hydrochloric Acid Precipitation

  • Method :
    • Concentrate reaction mixtures to ~25% L-cysteine content.
    • Introduce HCl gas to ≥15% concentration at ≥20°C to precipitate NaCl and L-cystine.
    • Cool to ≤10°C to crystallize L-cysteine hydrochloride monohydrate .
  • Solubility Data :
    HCl Concentration (%)Solubility (g/100 mL, 20°C)
    153.2
    201.8
    300.5

Redox Reactions

The thiol group (-SH) in L-cysteine hydrochloride monohydrate facilitates reversible oxidation and reduction:

Disulfide Bond Formation

  • Reaction :
    2 L-Cysteine hydrochloride → L-Cystine + 2 HCl + 2 H₂O
    Conditions: Exposure to oxygen, metal ions, or alkaline environments .
  • Industrial Impact :
    • Undesired in synthesis; controlled via reducing agents (e.g., sodium ascorbate) .

Antioxidant Activity

  • Mechanism :
    Scavenges reactive oxygen species (ROS) via thiol oxidation to sulfenic/sulfonic acids .
  • Example :
    L-Cysteine + H₂O₂ → L-Cysteine sulfinic acid + 2 H₂O

Complexation with Metal Ions

L-Cysteine hydrochloride monohydrate forms stable complexes with transition metals, critical in analytical chemistry:

Copper(II) Complexation for Titration

  • Reaction :
    2 L-Cysteine + Cu²⁺ → [Cu(Cysteine)₂]²⁺
    Conditions: Citrate buffer (pH 6.0), 4-(2-thiazolylazo)resorcinol (TAR) indicator .
  • Stoichiometry :
    1:2 (Cu²⁺:Cysteine) with quantitative endpoint detection (yellow → pink) .
  • Analytical Data :
    Cysteine Conc. (M)Cu²⁺ Titrant (M)Error (%)
    0.0010.001±0.5
    0.040.04±0.3

Heavy Metal Detoxification

  • Reaction :
    L-Cysteine + Hg²⁺/Pb²⁺ → Insoluble metal-thiolate complexes .
  • Applications :
    Chelation therapy and environmental remediation .

Biochemical Relevance

  • Glutathione Synthesis :
    L-Cysteine → γ-Glutamylcysteine → Glutathione (antioxidant) .
  • Taurine Production :
    L-Cysteine → Cysteine sulfinic acid → Taurine (neurotransmitter) .

Scientific Research Applications

Food Technology

Use as a Food Additive
L-Cysteine hydrochloride monohydrate is primarily utilized in the food industry as a processing aid and food additive. Its applications include:

  • Antioxidant and Browning Inhibitor : It is effective in reducing enzymatic browning in fruits such as avocados and bananas, thereby extending shelf life. Studies indicate that treatments with L-cysteine can prolong the freshness of peeled and cut fruits by several days when used in appropriate concentrations (2.5% to 5% solutions) .
  • Dough Conditioner : In baking, L-cysteine serves as a dough conditioner, enhancing the texture and quality of bread products. This application is crucial for improving the elasticity and extensibility of dough .
  • Nutritional Supplement : As an essential amino acid, L-cysteine is added to infant formulas and sports nutrition products to support growth and recovery .
ApplicationPurposeConcentration
Antioxidant for fruitsReduces enzymatic browning2.5% - 5%
Dough conditionerImproves dough qualityVaries based on formulation
Nutritional supplementSupports growth in infantsAs required

Pharmaceutical Applications

Health Benefits and Therapeutic Uses
L-Cysteine hydrochloride monohydrate has been extensively studied for its health benefits, particularly in the context of nutritional therapy and disease treatment:

  • Antioxidant Properties : It plays a critical role in synthesizing glutathione, a powerful antioxidant that helps combat oxidative stress . This property is beneficial in treating chronic conditions such as cardiovascular diseases and diabetes.
  • Mucolytic Agent : L-Cysteine is used as a mucolytic agent in respiratory therapies to help break down mucus in patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
  • Nutritional Therapy : Clinical trials have demonstrated its effectiveness in restoring glutathione levels in malnourished children and improving outcomes in patients with various conditions, including liver disease and oxidative stress-related disorders .
ApplicationHealth BenefitReference
Antioxidant therapyIncreases glutathione levels
Mucolytic therapyReduces mucus viscosity
Nutritional supportAids recovery in malnourished patients

Cosmetic Industry

Role in Hair Care Products
L-Cysteine hydrochloride monohydrate is included in various cosmetic formulations due to its beneficial effects on hair health:

  • Hair Strengthening : It has been shown to reduce hair loss and enhance hair strength, making it a popular ingredient in shampoos and conditioners aimed at improving hair resilience .

Safety and Regulatory Aspects

L-Cysteine hydrochloride monohydrate is generally recognized as safe when used within established limits. Regulatory bodies such as the European Food Safety Authority have assessed its safety for use as a food additive and confirmed its efficacy when used appropriately .

Case Studies

  • Enzymatic Browning Reduction : A study conducted on peeled avocados treated with L-cysteine solutions demonstrated a significant reduction in browning compared to untreated samples, extending their shelf life from three days up to eleven days depending on the concentration used .
  • Nutritional Therapy Impact : Clinical trials involving malnourished children showed that supplementation with L-cysteine led to improved synthesis rates of glutathione during treatment phases, highlighting its role in recovery from severe malnutrition .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares L-cysteine hydrochloride monohydrate with structurally or functionally related amino acid derivatives:

Attribute L-Cysteine HCl Monohydrate L-Cysteine (Free Base) L-Cystine L-Histidine Monohydrochloride
Molecular Formula C₃H₇NO₂S·HCl·H₂O C₃H₇NO₂S C₆H₁₂N₂O₄S₂ C₆H₉N₃O₂·HCl
Molecular Weight (g/mol) 175.63 121.16 240.30 209.63
Solubility Highly soluble in water Moderately soluble in water Poorly soluble in water Highly soluble in water
Form Salt (hydrochloride monohydrate) Free amino acid Disulfide dimer Salt (monohydrochloride)
Key Applications Feed additive, pharmaceuticals Dietary supplements, food industry Antioxidant, supplements Buffering agent, clinical nutrition
References

Key Observations :

  • The hydrochloride salt form enhances water solubility compared to the free base, making it preferable for injectable formulations and feed additives .
  • L-Cystine, the oxidized dimer, is less reactive and used primarily in antioxidant applications, whereas the hydrochloride monohydrate is a reducing agent .

Key Observations :

  • L-Cysteine hydrochloride monohydrate’s antimycotic activity distinguishes it from other amino acid derivatives, offering utility in antifungal formulations .
  • Unlike L-arginine hydrochloride, it requires stabilization (e.g., immediate use post-reconstitution) due to oxidation to cystine .

Key Observations :

  • Safety concerns for L-cysteine hydrochloride monohydrate arise primarily from production residues (e.g., bacterial endotoxins) rather than the compound itself .
  • Simultaneous administration via feed and water may cause nutritional imbalances, requiring dose monitoring .
Research Advances
  • Crystallography: Zn²⁺-doped crystals exhibit nonlinear optical properties (SHG efficiency 1.6× KDP), enabling laser technology applications .
  • Stability Studies : Degrades to cystine in aqueous solutions; stabilization requires pH adjustment (e.g., sodium bicarbonate) .
  • Synthetic Methods : Fermentation using E. coli yields high-purity (>99%) product, reducing reliance on chemical synthesis .

Biological Activity

L-Cysteine hydrochloride monohydrate is a biologically active compound that plays a critical role in various physiological processes. This article explores its biological activity, mechanisms of action, and implications for health, supported by data tables and relevant research findings.

  • Molecular Formula : C3H7NO2S • HCl • H2O
  • Molecular Weight : 175.6 g/mol
  • CAS Number : 7048-04-6

L-Cysteine is a sulfur-containing amino acid essential for protein synthesis and acts as a precursor for the antioxidant glutathione. It exists in both free and dimerized forms (cystine) and is crucial for maintaining the structural integrity of proteins through disulfide bonds .

Biological Functions

L-Cysteine plays several vital roles in biological systems:

  • Antioxidant Defense : As a precursor to glutathione, L-cysteine contributes to cellular antioxidant capacity, protecting cells from oxidative stress .
  • Protein Synthesis : It is integral in the synthesis of proteins, influencing cellular metabolism and growth .
  • Detoxification : L-Cysteine aids in detoxifying harmful substances by conjugating with them to form less toxic compounds .
  • Glutathione Synthesis : L-Cysteine is a rate-limiting substrate for glutathione production, which is crucial for cellular defense against oxidative damage.
  • Enzyme Regulation : It can inhibit specific enzymes like lecithin-cholesterol acyltransferase, influencing lipid metabolism .
  • Cell Signaling : L-Cysteine participates in redox signaling pathways that regulate various cellular processes, including apoptosis and cell proliferation .

Clinical Applications

L-Cysteine hydrochloride monohydrate has been investigated for its potential therapeutic applications:

  • Nutritional Therapy : It has been shown to restore glutathione levels in malnourished children and improve outcomes in patients with chronic illnesses .
  • Wound Healing : Studies indicate that it may enhance the healing process in conditions like corneal scarring post-surgery .
  • Chronic Inflammation : Its antioxidant properties can help reduce inflammation markers, potentially benefiting conditions like arthritis .

Case Studies and Clinical Trials

A review of clinical trials highlights the diverse applications of L-Cysteine:

ApplicationEffects
Nutritional therapy in malnourished childrenRestored glutathione synthesis rates during treatment
Corneal scarring post-surgeryReduced average scarring time
Ictus patientsReduced risk of subsequent cardiovascular accidents
Hair careDecreased hair loss and improved hair strength

These findings underscore the compound's versatility in therapeutic contexts, particularly concerning its antioxidant capabilities and role in protein metabolism .

Safety Profile

While L-Cysteine hydrochloride monohydrate is generally recognized as safe when used appropriately, it has been classified as a skin irritant and may cause serious eye damage upon exposure. Regulatory assessments have established acceptable dosage levels for various applications, particularly in nutritional formulations for infants requiring total parenteral nutrition (TPN) .

Q & A

Basic Research Questions

Q. What established methods are used to determine the purity of L-Cysteine hydrochloride monohydrate in pharmaceutical research?

  • Methodological Answer : The United States Pharmacopeia (USP) outlines a three-pronged approach:

HPLC Analysis : Derivatize samples with N-Ethylmaleimide to quantify impurities via chromatographic separation .

Optical Rotation : Measure specific rotation in 6 N HCl (expected range: +5.7°) to confirm enantiomeric purity .

Loss on Drying : Dry samples at 105°C until constant weight to assess hygroscopicity and residual solvents .

Q. How is L-Cysteine hydrochloride monohydrate synthesized in laboratory settings?

  • Methodological Answer : A reductive synthesis involves refluxing L-cystine with tin particles in dilute HCl for 2 hours. Post-reaction steps include:

Filtration : Remove residual tin.

Hydrogen Sulfide Saturation : Precipitate tin sulfides for removal.

Crystallization : Concentrate the filtrate under reduced pressure and crystallize at 4°C .

Q. What experimental protocols utilize L-Cysteine hydrochloride monohydrate in thiol quantification assays?

  • Methodological Answer : The compound serves as a reducing agent in Ellman’s assay:

React with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to release yellow 2-nitro-5-thiobenzoate (TNB⁻).

Quantify absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stability challenges be mitigated when formulating L-Cysteine hydrochloride monohydrate in intravenous solutions?

  • Methodological Answer :

Nitrogen Purging : Replace headspace air with nitrogen to prevent oxidation to cystine .

Immediate Use : Administer within 4 hours of reconstitution to avoid precipitation.

pH Monitoring : Maintain pH 1.0–2.5 to stabilize the thiol group .
Critical Parameter : Aluminum content ≤25 µg/L to prevent nephrotoxicity in renal-impaired patients .

Q. What advanced spectroscopic techniques resolve structural and vibrational properties of L-Cysteine hydrochloride monohydrate?

  • Methodological Answer :

DFT Calculations : Use Perdew-Burke-Ernzerhof (PBE) functional with Grimme’s dispersion correction to model vibrational modes (e.g., 2.41 THz peak) .

Terahertz (THz) Spectroscopy : Validate computational models against experimental spectra to assign lattice vibrations .
Table 1 : Key Solid-State Properties

PropertyValue/TechniqueReference
Density1.54 g/cm³
Crystal SymmetryMonoclinic (P2₁)
SHG Efficiency0.8 × KDP (Potassium Dihydrogen Phosphate)

Q. How can contradictory reports on dough viscoelasticity modulation by L-Cysteine hydrochloride monohydrate be resolved?

  • Methodological Answer :

Dose Optimization : Limit reducing agent to 0.1–0.3% of flour weight to balance disulfide cleavage and structural collapse .

Oxidant-Reducant Synergy : Combine with ascorbic acid (0.01%) to stabilize gluten network plasticity .

Rheological Testing : Use Farinograph studies to quantify tenacity (resistance) and extensibility (stretch) trade-offs .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the optical nonlinearity of L-Cysteine hydrochloride monohydrate crystals?

  • Methodological Answer : Discrepancies arise from:

Growth Technique : Slow evaporation yields higher SHG efficiency (0.8× KDP) vs. unidirectional growth (0.5× KDP) due to crystal defect density .

Hydration State : Anhydrous forms exhibit reduced birefringence compared to monohydrate crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Cys.HCl
Reactant of Route 2
H-DL-Cys.HCl

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